9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one
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Overview
Description
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one is a complex organic compound with a unique structure that includes a chloro group, a hydroxymethyl group, and a benzo[h]isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Hydroxymethyl Group: This step often involves a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 9-Carboxy-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one.
Reduction: 9-Hydro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one.
Substitution: 9-Amino-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one.
Scientific Research Applications
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one: Similar structure but with the hydroxymethyl group in a different position.
4-Hydroxy-2-quinolones: Share a similar core structure but differ in functional groups and overall properties.
Uniqueness
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound with the molecular formula C20H14ClNO2. This compound belongs to the class of isoquinolinone derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The structural features, including a chloro group and a hydroxymethyl group attached to a phenyl ring, contribute to its reactivity and biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
CAS Number | 919290-45-2 |
Molecular Formula | C20H14ClNO2 |
Molecular Weight | 335.8 g/mol |
IUPAC Name | 9-chloro-4-[4-(hydroxymethyl)phenyl]-2H-benzo[h]isoquinolin-1-one |
LogP | 5.414 |
The presence of both the chloro and hydroxymethyl groups is significant as they enhance the compound's chemical reactivity, allowing for various synthetic modifications and biological interactions.
Anticancer Properties
Research indicates that isoquinolinone derivatives, including this compound, exhibit notable anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have shown that similar compounds can disrupt cell cycle progression and promote caspase activation in various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in several studies. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their possible use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for developing treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinolinone derivatives. Variations in the substituents on the phenyl ring or changes in the position of functional groups can significantly affect the pharmacological profile. For example:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one | Hydroxymethyl group at a different position | Potentially altered biological activity due to positional isomerism |
9-Chloro-4-[4-(dimethylamino)phenyl]benzo[h]isoquinolin-1(2H)-one | Contains a dimethylamino group | May exhibit enhanced lipophilicity and altered pharmacokinetics |
8-Chloro-6,7-dimethoxy-5-methyl-3,4-dihydroisoquinolin-1(2H)-one | Different substitutions on the isoquinoline core | Known for distinct anti-cancer properties |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Activity : A study demonstrated that a related isoquinolinone derivative induced apoptosis in breast cancer cells through mitochondrial pathways, significantly reducing cell viability at concentrations as low as 10 µM.
- Neuroprotection Research : In a neuroprotection model using SH-SY5Y neuroblastoma cells, treatment with an analogous compound resulted in a reduction of oxidative stress markers and improved cell survival rates under neurotoxic conditions.
- Anti-inflammatory Effects : A study evaluating the anti-inflammatory effects found that treatment with isoquinolinone derivatives reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.
Properties
CAS No. |
919290-44-1 |
---|---|
Molecular Formula |
C20H14ClNO2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
9-chloro-4-[4-(hydroxymethyl)phenyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C20H14ClNO2/c21-15-7-5-13-6-8-16-18(14-3-1-12(11-23)2-4-14)10-22-20(24)19(16)17(13)9-15/h1-10,23H,11H2,(H,22,24) |
InChI Key |
KYBLHWLKLKJWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CC=C(C=C4)CO)Cl |
Origin of Product |
United States |
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